Mitiglinide hemicalcium salt, also known as mitiglinide calcium, is a pharmaceutical compound primarily used in the treatment of type 2 diabetes mellitus. It belongs to the meglitinide class of blood glucose-lowering agents, which function by stimulating insulin secretion from pancreatic beta cells. This compound is recognized for its rapid onset of action and is particularly effective in managing postprandial hyperglycemia.
Mitiglinide hemicalcium salt was developed by Kisei Pharmaceutical Co., Ltd. in Japan and was approved for use in 2004. The compound is marketed under various names, including Glufast, and has been extensively studied for its efficacy and safety in clinical settings.
The synthesis of mitiglinide hemicalcium salt involves several key steps:
This multi-step synthesis highlights the complexity involved in producing this compound while ensuring the desired stereochemistry and purity levels.
The molecular structure of mitiglinide hemicalcium salt can be described as follows:
Mitiglinide hemicalcium salt participates in several chemical reactions relevant to its pharmacological activity:
These reactions are central to its function as an antidiabetic agent.
The mechanism of action for mitiglinide hemicalcium salt involves:
Mitiglinide hemicalcium salt exhibits several notable physical and chemical properties:
These properties are essential for ensuring effective formulation and delivery in pharmaceutical applications.
Mitiglinide hemicalcium salt is primarily used in medical applications:
CAS No.: 1393-87-9
CAS No.:
CAS No.:
CAS No.:
CAS No.: 21692-64-8